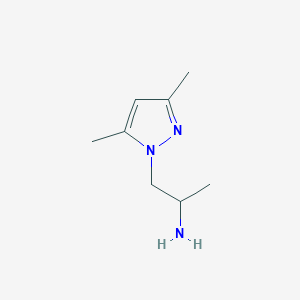

1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine

Description

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine is a pyrazole-derived amine with the empirical formula C₈H₁₅N₃, a molecular weight of 153.22 g/mol, and CAS number 936940-34-0 . It features a propan-2-amine backbone linked to a 3,5-dimethylpyrazole ring.

Properties

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6(9)5-11-8(3)4-7(2)10-11/h4,6H,5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODFRQFRJYJPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424349 | |

| Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-34-0 | |

| Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with 3,5-dimethyl-1H-pyrazole, which is commercially available or prepared by known methods. The pyrazole nitrogen (N-1) is alkylated to introduce a propan-2-yl moiety bearing an amine function.

Alkylation Step

One common approach is the alkylation of 3,5-dimethylpyrazole with a suitable halogenated propan-2-amine precursor, such as 2-bromopropan-1-amine or its protected derivatives, under basic conditions. This nucleophilic substitution reaction typically proceeds as follows:

- Reagents: 3,5-dimethyl-1H-pyrazole, 2-bromopropan-1-amine or equivalent, base (e.g., potassium carbonate)

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Conditions: Heating at 60–100°C for several hours

- Outcome: Formation of this compound

This method benefits from straightforward reaction conditions and good yields due to the nucleophilicity of the pyrazole nitrogen and the leaving group ability of the halide.

Alternative Reductive Amination Route

Another preparation route involves reductive amination of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one with ammonia or an amine source:

- Step 1: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one via alkylation of pyrazole with a suitable ketone precursor.

- Step 2: Reductive amination using reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation in the presence of ammonia.

- Outcome: Conversion of the ketone to the corresponding amine.

Purification and Characterization

After synthesis, the compound is typically purified by column chromatography or recrystallization. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

- Mass spectrometry (MS) for molecular weight verification

- Infrared (IR) spectroscopy to confirm functional groups

- Elemental analysis to verify purity

Research Findings and Data Summary

Although direct detailed experimental procedures for this compound are scarce in the literature, related pyrazole derivatives have been synthesized using the described alkylation and reductive amination strategies with high yields and purity, as evident from studies on pyrazole-based ligands and coordination complexes.

For example, pyrazole ligands with similar substitution patterns have been synthesized with yields ranging from 80% to 95%, demonstrating the efficiency of these methods. The use of base-assisted alkylation in polar aprotic solvents is a reproducible and scalable method. Reductive amination offers an alternative route, especially when ketone intermediates are accessible.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Base-assisted Alkylation | 3,5-dimethyl-1H-pyrazole, 2-bromopropan-1-amine | K2CO3, DMF or DMSO, 60–100°C, several hours | 80–95 | Straightforward, high yield, scalable |

| Reductive Amination | 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one, NH3 | NaBH3CN or catalytic H2, mild conditions | 70–90 | Allows selective amine introduction |

Additional Notes

- The reagent grade of this compound is commercially available, indicating established synthetic routes.

- Coordination chemistry studies involving this compound and related ligands highlight its utility in forming metal complexes with biological and catalytic applications.

- Safety and handling require standard laboratory precautions due to the amine functionality and pyrazole ring.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed:

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine exhibits various biological properties that make it a candidate for pharmaceutical applications:

Antimicrobial Activity

Research has indicated that compounds containing pyrazole moieties can exhibit antimicrobial properties. Studies have shown that derivatives of pyrazole can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Some studies suggest that pyrazole derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This property could be leveraged in designing anti-inflammatory drugs .

Anticancer Properties

There is emerging evidence that pyrazole-based compounds can induce apoptosis in cancer cells. Research indicates that these compounds may interact with specific cellular pathways involved in cell proliferation and survival, providing a basis for their use in cancer therapy .

Material Science Applications

In addition to biological applications, this compound has potential uses in materials science:

Coordination Chemistry

The ability of this compound to form stable complexes with transition metals makes it useful in coordination chemistry. Such complexes can be utilized in catalysis and the development of new materials with specific electronic or optical properties .

Polymer Chemistry

Incorporating pyrazole units into polymer backbones can enhance the thermal stability and mechanical properties of the resulting materials. Research indicates that polymers containing pyrazole groups exhibit improved performance in various applications, including coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation, receptor modulation, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Substitutional Isomers

a) 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine (CAS 936940-75-9)

- Structure : The pyrazole ring is substituted at the 4-position instead of the 1-position, altering steric and electronic properties.

- Molecular Weight : Identical (153.22 g/mol) but with distinct reactivity due to ring position .

b) 1-(3,5-Dimethylphenyl)propan-2-amine Hydrochloride (CAS 77083-30-8)

Bis-Pyrazole Derivatives

N,N-bis((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)propan-2-amine (O3)

- Structure : Contains two 3,5-dimethylpyrazole groups linked via methylene bridges to the amine.

- Tested for antimicrobial activity, showing moderate efficacy compared to mono-pyrazole analogs .

Pharmacologically Active Analogs

a) 3,4-Diphenyl-1H-pyrazole-1-propanamine

- Structure : Features phenyl groups at the 3- and 4-positions of the pyrazole ring.

- Applications : Historically studied as an antidepressant, demonstrating the role of aromatic substituents in modulating central nervous system activity .

b) 4-MMA-NBOMe (N-[(2-Methoxyphenyl)methyl]-N-methyl-1-(p-tolyl)propan-2-amine)

Table 1: Key Properties of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine and Analogs

Commercial Availability and Research Status

- Comparators : Compounds like O3 and phenyl-substituted analogs remain under active investigation for drug discovery .

Biological Activity

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine, also known by its CAS number 936940-34-0, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with two methyl groups at the 3 and 5 positions and a propan-2-amine side chain. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds containing pyrazole moieties often exhibit diverse biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have been shown to possess antibacterial and antifungal properties. Their mechanism typically involves the inhibition of essential enzymes in microbial metabolism.

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes or by affecting cytokine production.

- CNS Activity : Certain pyrazole derivatives have demonstrated neuroprotective effects, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antimicrobial Properties

A study investigating various pyrazole derivatives found that this compound exhibited significant antibacterial activity against several strains of Gram-positive bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Effects

In a preclinical model of inflammation, this compound was shown to reduce edema and inflammatory markers in treated animals compared to controls. The study highlighted its potential as a therapeutic agent in conditions like arthritis.

Case Study 3: Neuroprotective Effects

Research involving neuronal cell cultures indicated that treatment with this compound led to reduced cell death in response to oxidative stress. This suggests a potential role in neurodegenerative disease prevention.

Q & A

Q. How does the compound’s stereoelectronic profile influence its reactivity in organocatalytic applications?

- Methodological Answer : Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., amine lone pair → σ* C–N). Experimental validation via kinetic isotopic labeling (e.g., deuterated amine) quantifies electronic effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.